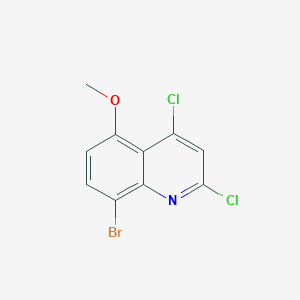

8-Bromo-2,4-dichloro-5-methoxyquinoline

Description

Properties

Molecular Formula |

C10H6BrCl2NO |

|---|---|

Molecular Weight |

306.97 g/mol |

IUPAC Name |

8-bromo-2,4-dichloro-5-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5(11)10-9(7)6(12)4-8(13)14-10/h2-4H,1H3 |

InChI Key |

AHPSELFXGQMSHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=NC2=C(C=C1)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Bromo-2,4-dichloro-5-methoxyquinoline typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as both catalyst and solvent . This method allows for the formation of the quinoline ring with the desired substituents in place. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-2,4-dichloro-5-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromo-2,4-dichloro-5-methoxyquinoline (compound 2 ) is synthesized through the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using POCl3 as a catalyst and solvent . The bromine in the 8-position of 2 can be removed by n-BuLi in THF and CH3OH to yield compound 3 . Compound 3 then reacts with primary or secondary amines at the 4-position of the quinoline moiety to produce compounds 4a–p via nucleophilic substitution . The final products 5a–v are obtained through another nucleophilic substitution reaction of 4a–p with amines at the 2-position of the quinoline moiety in i-PrOH under microwave conditions, using TFA as an acid catalyst .

Pharmaceutical Applications

Quinoline derivatives, including this compound, are crucial in developing various therapeutic agents. These compounds exhibit significant biological activities, including antihypertensive, antineoplastic, antidepressant, and antipsychotic effects . Specific applications and research areas include:

- EZH2 Inhibitors: Quinoline derivatives have been explored as Enhancer of Zeste Homologue 2 (EZH2) inhibitors . One notable compound, derived from this class, is 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k ), which demonstrated an IC50 value of 1.2 μM against EZH2 . This compound also effectively decreased global H3K27me3 levels in cells and exhibited anti-viability activities against tumor cell lines .

- Antitumor Activity: Quinazoline derivatives, which share a structural similarity with quinolines, have been evaluated for their antitumor activity . Specific compounds, such as 2,3-di-substituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives (31 and 32 ), have shown promise as antitumor agents . Compound 32 exhibited high activity against the A549 cell line .

- EGFR Inhibitors: Certain quinazoline derivatives have been identified and assessed as potential EGFR (epidermal growth factor receptor) inhibitors . These compounds have been further evaluated for potential SPECT (single-photon emission computed tomography) activity in molecular imaging of breast cancer .

- Anti-inflammatory and Anticancer Activity: Novel 4,6-disubstituted quinazoline derivatives (33–36 ) have demonstrated anti-inflammatory and anticancer (cytotoxic) activity against U937 leukemia cell lines .

Cytotoxicity in Cancer Cell Lines

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins and thereby affecting gene expression . This inhibition can lead to the reactivation of tumor suppressor genes and suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Halogen Reactivity: The presence of two chlorine atoms (positions 2 and 4) in 8-Bromo-2,4-dichloro-5-methoxyquinoline enhances its electrophilicity compared to mono-halogenated analogs like 4-Bromo-8-methoxyquinoline. This facilitates sequential nucleophilic substitutions, a feature less pronounced in compounds with fewer halogens .

- Steric Effects: 8-Bromo-2-methylquinoline’s methyl group at position 2 introduces steric hindrance, limiting substitution reactions compared to the dichloro derivative .

Physicochemical and Crystallographic Properties

- Coplanarity: 4-Bromo-8-methoxyquinoline exhibits near-planar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å), stabilized by weak C–H⋯π interactions . In contrast, 8-Bromo-2-methylquinoline forms π-π stacking (centroid distance: 3.76 Å), enhancing crystallinity .

Biological Activity

8-Bromo-2,4-dichloro-5-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenation and methoxy substitution. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), which plays a significant role in gene regulation and cancer progression.

Chemical Structure

The structure of this compound is defined by the following features:

- Bromine at position 8

- Chlorine at positions 2 and 4

- Methoxy group at position 5

These modifications enhance its biological activity compared to other quinoline derivatives.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of EZH2. This enzyme is responsible for histone methylation, particularly at lysine 27 on histone H3 (H3K27me3), which is associated with the repression of tumor suppressor genes. By inhibiting EZH2, this compound leads to a decrease in H3K27me3 levels, thereby potentially reactivating suppressed genes involved in tumor suppression and apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by altering gene expression profiles associated with cell proliferation and survival .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.6 | EZH2 inhibition leading to reactivation of tumor suppressor genes |

| MDA-MB-231 | 2.45 | Induction of apoptosis via altered gene expression |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogenic bacteria. Studies have reported inhibition zones comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 25 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

Case Studies

A notable case study involved the synthesis and testing of various derivatives of quinoline, including this compound. The study highlighted its superior activity against EZH2 compared to other derivatives, reinforcing its potential as a lead compound for further development in cancer therapy .

Another study focused on the compound's effects on specific bacterial strains resistant to conventional antibiotics. The results indicated that it could serve as a promising candidate for developing new antibacterial agents targeting resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.